molecular formula C18H17N3O3 B2376998 N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide CAS No. 896371-97-4

N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

Cat. No. B2376998
CAS RN: 896371-97-4
M. Wt: 323.352
InChI Key: KBTOESZWQNBRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

An efficient approach to quinazolin-4 (3H)-ones, which are related to the compound , was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of “N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide” is unique and allows for diverse applications in scientific research. The structure allows for investigations into drug discovery, enzymatic inhibition, and potential therapeutic interventions.


Chemical Reactions Analysis

The compound can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .

Scientific Research Applications

Anticonvulsant Activity

  • A study focused on synthesizing 1-benzylsubstituted derivatives of this compound to evaluate their affinity to GABAergic biotargets and estimate anticonvulsant activity using a pentylenetetrazole-induced seizures model in mice. The synthesized substances did not show significant anticonvulsant activity, but the study established the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation (Wassim El Kayal et al., 2022).

Antitumor Activity

  • Novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. Some compounds showed broad-spectrum antitumor activity, with significant potency compared to the control 5-FU (Ibrahim A. Al-Suwaidan et al., 2016).
  • Another study synthesized trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, which revealed extensive-spectrum antitumor efficiency against various cell lines (M. Mohamed et al., 2016).

Corrosion Inhibition

  • The compound's derivatives were examined for their corrosion inhibition ability on mild steel in an acidic medium, showing high inhibition efficiencies (C. Kumar et al., 2020).

Analgesic and Anti-Inflammatory Agents

  • Novel derivatives were synthesized for evaluation as analgesic and anti-inflammatory agents, with some compounds showing moderate potency compared to standard drugs (V. Alagarsamy et al., 2008).

Antiviral Activity

  • Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and exhibited significant antiviral activity against various viruses, including influenza A and severe acute respiratory syndrome corona (P. Selvam et al., 2007).

Synthesis and Characterization

  • The compound and its derivatives have been synthesized and characterized for various applications, demonstrating their versatility in the field of medicinal chemistry (Yinsheng Zhang, 2012).

properties

IUPAC Name

N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-16(19-12-13-6-2-1-3-7-13)10-11-21-17(23)14-8-4-5-9-15(14)20-18(21)24/h1-9H,10-12H2,(H,19,22)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTOESZWQNBRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.